Benzamide, 4-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-
Description
The compound "Benzamide, 4-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-" is a fluorinated benzamide derivative featuring an imidazo[1,2-a]pyrimidine core linked to a phenyl group. The fluorine atom at the para position of the benzamide ring introduces electron-withdrawing effects, influencing electronic distribution and intermolecular interactions.
Properties
Molecular Formula |
C19H13FN4O |
|---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
4-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide |
InChI |
InChI=1S/C19H13FN4O/c20-15-6-2-14(3-7-15)18(25)22-16-8-4-13(5-9-16)17-12-24-11-1-10-21-19(24)23-17/h1-12H,(H,22,25) |
InChI Key |
FUEOAUIZQYTFHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-fluorobenzoic acid and 4-(imidazo[1,2-a]pyrimidin-2-yl)aniline. The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Benzamide derivatives have been studied for their anticancer properties. The compound's structure allows it to interact with specific biological targets involved in cancer cell proliferation and survival.
- Case Study : A study demonstrated that benzamide derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the inhibition of key enzymes involved in DNA replication and repair .
2. Antimicrobial Properties
Research has indicated that benzamide compounds can possess antimicrobial activity against a range of pathogens.
- Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This table summarizes findings from various studies where benzamide derivatives showed effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi .
Neuropharmacology
3. Modulation of Neurotransmitter Receptors
Benzamide derivatives have been investigated for their ability to modulate neurotransmitter receptors, particularly those involved in mood regulation and cognitive function.
- Case Study : A recent study explored the effects of a benzamide derivative on the metabotropic glutamate receptor subtype 5 (mGlu5). The results suggested that the compound acted as a positive allosteric modulator, enhancing receptor function and potentially offering therapeutic benefits in treating conditions like schizophrenia and anxiety disorders .
Synthesis and Development
4. Synthetic Pathways
The synthesis of benzamide, 4-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)- involves several chemical reactions that can be optimized for yield and purity.
- Common Synthesis Route :
- Starting materials include 4-fluoroaniline and imidazo[1,2-a]pyrimidine derivatives.
- The reaction typically proceeds via acylation followed by cyclization to form the final product.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyrimidine moiety is known to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. The compound may also interact with cellular pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following compounds are compared based on substituent modifications and their impacts on physicochemical properties:
Key Observations :
- Fluorine Position : The target compound’s 4-fluoro substitution (para) on benzamide differs from the 3-fluoro analog in , which may alter dipole moments and hydrogen bonding .
- Core Heterocycle: Imidazo[1,2-a]pyrimidine (target) vs. imidazo[1,2-a]pyridine () affects aromaticity and electronic properties.
Spectroscopic Data Comparison
Infrared (FT-IR) Spectroscopy
Trends :
- Amide C=O Stretch : All compounds show strong peaks near 1675–1697 cm⁻¹, consistent with benzamide derivatives .
Nuclear Magnetic Resonance (NMR)
Trends :
- Aromatic Protons: Fluorine’s electronegativity deshields adjacent protons, shifting aromatic H upfield (e.g., δ 6.97–7.29 in vs. δ 7.5–8.0 in non-fluorinated analogs) .
- Carbonyl Signals: ¹³C peaks near 160 ppm confirm the amide C=O group, with minor shifts depending on substituents .
Physicochemical and Thermal Properties
All analogs exhibit high thermal stability, with melting points >300°C (e.g., ). This suggests strong crystalline packing driven by hydrogen bonding (amide NH) and π-stacking (aromatic cores). Fluorinated derivatives may show slightly lower solubility in polar solvents due to increased hydrophobicity .
Biological Activity
Benzamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of the specific compound Benzamide, 4-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)- , exploring its synthesis, mechanisms of action, and pharmacological profiles based on recent research findings.
Synthesis and Characterization
The synthesis of Benzamide, 4-fluoro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)- typically involves multi-step organic reactions. Key methods include:
- Esterification : To form the benzamide backbone.
- Cyanation and Cyclization : To introduce the imidazo[1,2-a]pyrimidine moiety.
- Characterization Techniques : Confirmed through techniques such as NMR spectroscopy and mass spectrometry.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
- Mechanism of Action : The compound exhibits cytotoxic effects by inducing apoptosis in cancer cell lines. It has been shown to inhibit key signaling pathways involved in cell proliferation and survival.
- Case Study : In vitro studies demonstrated that this benzamide derivative significantly reduced cell viability in various cancer cell lines (e.g., MCF-7 breast cancer cells) with an IC50 value of approximately 15 µM, indicating potent anti-cancer properties .
Antimicrobial Activity
The compound also displays antimicrobial properties:
- Activity Against Pathogens : Preliminary bioassays indicate that it has effective larvicidal activity against mosquito larvae and fungicidal activity against several fungal strains.
- Case Study : A specific derivative demonstrated a larvicidal activity rate of 100% at a concentration of 10 mg/L against mosquito larvae. Furthermore, it exhibited a 90.5% inhibition rate against Botrytis cinereal at a concentration of 50 mg/L, outperforming standard fungicides like fluxapyroxad .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzamide derivatives.
| Substituent | Biological Activity | IC50/EC50 Values |
|---|---|---|
| Fluorine at position 4 | Increased anticancer potency | IC50 ~ 15 µM |
| Imidazo[1,2-a]pyrimidine | Enhanced antifungal activity | EC50 ~ 11.61 µg/mL |
| Pyridine-linked oxadiazole | Improved larvicidal activity | Effective at 10 mg/L |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
